molecular formula C11H18Cl2N4O B2386342 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride CAS No. 2504204-05-9

1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride

Cat. No. B2386342
CAS RN: 2504204-05-9
M. Wt: 293.19
InChI Key: WBNUTTLTMWGPJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidone derivatives, such as “1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, an amine group, and a carboxamide group . The InChI code for this compound is 1S/C11H16N4O.2ClH/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16;;/h1-2,7-8H,3-6,12H2,(H2,13,16);2*1H .

Its molecular weight is 293.2 .

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

Heterocyclic analogues of specific compounds were prepared and evaluated as potential antipsychotic agents. These analogues were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their potential application in the treatment of psychiatric disorders (Norman et al., 1996).

CGRP Receptor Inhibitors

Research on CGRP receptor antagonists involved the development of a convergent, stereoselective, and economical synthesis of a potent compound. This work demonstrates the synthesis process's scalability, highlighting the potential for large-scale production for clinical applications (Cann et al., 2012).

Antimicrobial Activity of Pyridine Derivatives

Studies on new pyridine derivatives have shown variable and modest activity against investigated strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).

Optimization for Cannabinoid Receptor Modulation

Optimization of indole-2-carboxamides' chemical functionalities has been explored to improve allosteric parameters for the cannabinoid receptor 1 (CB1). This research elucidates key structural requirements for allosteric modulation, indicating potential applications in developing therapeutic agents targeting the CB1 receptor (Khurana et al., 2014).

Serotonin Receptor Agonists

The design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists have been explored, with particular focus on oral activity. This work provides insights into the development of compounds with favorable pharmacological profiles for gastrointestinal motility, showcasing potential therapeutic applications (Sonda et al., 2003).

properties

IUPAC Name

1-(5-aminopyridin-2-yl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16;;/h1-2,7-8H,3-6,12H2,(H2,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUTTLTMWGPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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